(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid
Brand Name: Vulcanchem
CAS No.: 144878-40-0
VCID: VC21086631
InChI: InChI=1S/C12H14O4/c1-3-16-10-6-4-9(5-7-12(13)14)8-11(10)15-2/h4-8H,3H2,1-2H3,(H,13,14)/b7-5+
SMILES: CCOC1=C(C=C(C=C1)C=CC(=O)O)OC
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol

(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid

CAS No.: 144878-40-0

Cat. No.: VC21086631

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid - 144878-40-0

Specification

CAS No. 144878-40-0
Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
IUPAC Name (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C12H14O4/c1-3-16-10-6-4-9(5-7-12(13)14)8-11(10)15-2/h4-8H,3H2,1-2H3,(H,13,14)/b7-5+
Standard InChI Key LJMXXNVTJTYKRH-FNORWQNLSA-N
Isomeric SMILES CCOC1=C(C=C(C=C1)/C=C/C(=O)O)OC
SMILES CCOC1=C(C=C(C=C1)C=CC(=O)O)OC
Canonical SMILES CCOC1=C(C=C(C=C1)C=CC(=O)O)OC

Introduction

Chemical Structure and Properties

Structural Characteristics

(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid features a phenyl ring substituted with an ethoxy group at the para (4) position and a methoxy group at the meta (3) position. The phenyl ring is connected to an acrylic acid group with a trans (E) configuration across the double bond.

Physical and Chemical Properties

The compound exhibits specific physical and chemical properties that influence its behavior in various reactions and applications, as summarized in Table 1.

Table 1: Physical and Chemical Properties of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid

PropertyValueSource
Molecular FormulaC₁₂H₁₄O₄
Molecular Weight222.24 g/mol
Physical StateSolid
Melting Point169°C
Boiling Point~378.5°C at 760 mmHg (Predicted)
Density~1.172±0.06 g/cm³ (Predicted)
pKa4.54±0.10 (Predicted)
SolubilitySoluble in organic solvents
Refractive Indexn²⁰D 1.57 (Predicted)

The compound's IUPAC name is (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoic acid, with CAS numbers 144878-40-0 and 58168-81-3 reported in different sources . Its chemical structure can be represented by the following identifiers:

  • InChI: InChI=1S/C12H14O4/c1-3-16-10-6-4-9(5-7-12(13)14)8-11(10)15-2/h4-8H,3H2,1-2H3,(H,13,14)/b7-5+

  • InChI Key: LJMXXNVTJTYKRH-FNORWQNLSA-N

  • SMILES: CCOC1=C(C=C(C=C1)/C=C/C(=O)O)OC

Synthesis Methods

Laboratory Synthesis

The synthesis of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with malonic acid in the presence of a base catalyst. This reaction follows the Knoevenagel condensation mechanism and is commonly performed under reflux conditions.

Reaction Scheme:

  • 4-ethoxy-3-methoxybenzaldehyde + malonic acid → (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid + CO₂ + H₂O

The reaction typically requires:

  • Base catalysts such as pyridine or piperidine

  • Reflux conditions

  • Acidification during work-up

  • Purification steps including recrystallization

Industrial Production

On an industrial scale, the production of this compound employs similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Industrial methods may incorporate:

  • Continuous flow reactors

  • Automated systems for improved efficiency and scalability

  • Optimized purification techniques

  • Controlled reaction parameters for consistent product quality

Chemical Reactivity

Oxidation Reactions

(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid can undergo various oxidation reactions, primarily targeting the double bond in the acrylic acid moiety or the aromatic ring substituents. Common oxidizing agents include:

  • Potassium permanganate (KMnO₄)

  • Chromium trioxide (CrO₃)

These reactions can lead to the formation of corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.

Reduction Reactions

The acrylic acid moiety can be reduced to form various derivatives:

  • Reduction to alkanes using strong reducing agents

  • Formation of corresponding alcohols under controlled reduction conditions

Common reducing agents include:

  • Sodium borohydride (NaBH₄)

  • Lithium aluminum hydride (LiAlH₄)

Substitution Reactions

The phenyl ring can undergo electrophilic or nucleophilic substitution reactions:

  • Electrophilic substitutions typically occur with reagents like halogens (Cl₂, Br₂)

  • Nucleophilic substitutions may occur with nucleophiles like NH₃ or OH⁻

The methoxy and ethoxy groups influence the electronic properties of the aromatic ring, directing the position and rate of these substitution reactions.

Biological Activities

Antimicrobial Properties

Research indicates that (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid exhibits antimicrobial activity against various bacterial strains. The compound has shown inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential application as an antimicrobial agent.

Anticancer Activity

Studies have demonstrated promising anticancer properties for this compound and similar cinnamic acid derivatives. The anticancer activity is particularly notable against breast cancer cell lines, including MCF-7 and MDA-MB-231.

Table 2: Anticancer Activity of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid and Related Compounds

Cell LineIC₅₀ Value (µM)Mechanism of Action
MCF-733Induction of apoptosis
MDA-MB-23123Inhibition of tubulin polymerization

The compound appears to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways related to cell cycle regulation.

Anti-inflammatory Effects

The anti-inflammatory properties of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid are attributed to its ability to inhibit pro-inflammatory cytokines. This mechanism contributes to its potential therapeutic applications in inflammatory diseases.

Antioxidant Properties

Applications

Research Applications

The compound is primarily used for research purposes, particularly in studies investigating:

  • Structure-activity relationships of cinnamic acid derivatives

  • Development of new synthetic methodologies

  • Investigation of biological pathways affected by phenolic compounds

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis due to its reactive functional groups and the possibility of further modifications at:

  • The carboxylic acid group

  • The double bond

  • The aromatic ring substituents

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